Cas no 5638-70-0 (2H-1,3-Oxazine-2,6(3H)-dione,dihydro-)

2H-1,3-Oxazine-2,6(3H)-dione,dihydro- 化学的及び物理的性質
名前と識別子
-
- 2H-1,3-Oxazine-2,6(3H)-dione,dihydro-
- [1,3]OXAZINANE-2,6-DIONE
- 1,3-oxazinane-2,6-dione
- 3-Aminopropionsaeure-N-carbonsaeure-anhydrid
- Dihydro-[1,3]oxazin-2,6-dion
- dihydro-[1,3]oxazine-2,6-dione
- Oxauracil
- A831028
- AKOS006280472
- 2H-1,3-Oxazine-2,6(3H)-dione, dihydro-
- 2H-1,3-Oxazine-2,6(2H)-dione, dihydro-
- SCHEMBL6064289
- AB27597
- FT-0690880
- Dihydro-2H-1,3-oxazine-2,6(2H)-dione
- BB 0260566
- DTXSID90204934
- 5638-70-0
- DB-225311
- G87056
-
- MDL: MFCD06738666
- インチ: InChI=1S/C4H5NO3/c6-3-1-2-5-4(7)8-3/h1-2H2,(H,5,7)
- InChIKey: SRGYIOWEOTVTRE-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC1)OC1=O
計算された属性
- せいみつぶんしりょう: 115.02700
- どういたいしつりょう: 115.026943
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 密度みつど: 1.33
- 屈折率: 1.459
- PSA: 55.40000
- LogP: -0.02830
2H-1,3-Oxazine-2,6(3H)-dione,dihydro- セキュリティ情報
- ちょぞうじょうけん:(BD29067)
2H-1,3-Oxazine-2,6(3H)-dione,dihydro- 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2H-1,3-Oxazine-2,6(3H)-dione,dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A449038919-10g |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95% | 10g |
$850.00 | 2023-09-01 | |
Chemenu | CM194007-1g |
[1,3]Oxazinane-2,6-dione |
5638-70-0 | 95% | 1g |
$472 | 2022-06-11 | |
Ambeed | A450755-1g |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95% | 1g |
$445.0 | 2025-03-03 | |
Crysdot LLC | CD11103683-1g |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95+% | 1g |
$540 | 2024-07-18 | |
Chemenu | CM194007-1g |
[1,3]Oxazinane-2,6-dione |
5638-70-0 | 95% | 1g |
$505 | 2021-06-10 | |
Alichem | A449038919-1g |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95% | 1g |
440.36 USD | 2021-05-31 | |
Ambeed | A450755-100mg |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95% | 100mg |
$98.0 | 2025-03-03 | |
Ambeed | A450755-250mg |
1,3-Oxazinane-2,6-dione |
5638-70-0 | 95% | 250mg |
$165.0 | 2025-03-03 |
2H-1,3-Oxazine-2,6(3H)-dione,dihydro- 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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6. Book reviews
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
2H-1,3-Oxazine-2,6(3H)-dione,dihydro-に関する追加情報
Professional Introduction to Compound with CAS No. 5638-70-0 and Product Name: 2H-1,3-Oxazine-2,6(3H)-dione, dihydro-
The compound with the CAS number 5638-70-0 and the product name 2H-1,3-Oxazine-2,6(3H)-dione, dihydro represents a fascinating molecule of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a unique oxazine core with dihydro functionality, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The oxazine ring, characterized by its oxygen and nitrogen atoms embedded within a six-membered aromatic-like structure, serves as a pivotal scaffold for various biochemical interactions. This introduction delves into the structural attributes, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary research.
Structurally, 2H-1,3-Oxazine-2,6(3H)-dione, dihydro exhibits a remarkable blend of electronic and steric properties that make it an attractive candidate for drug design. The presence of two ketone groups at the 2 and 6 positions of the oxazine ring introduces polarizability and reactivity, enabling diverse functionalization strategies. Additionally, the dihydro modification suggests the presence of hydroxyl or analogous groups that can participate in hydrogen bonding interactions. These features collectively contribute to the compound's potential as a building block for small-molecule drugs targeting various biological pathways.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. Among these, oxazines have emerged as particularly promising scaffolds due to their ability to mimic the binding pockets of enzymes and receptors. The 2H-1,3-Oxazine-2,6(3H)-dione, dihydro derivative is no exception and has been explored in several innovative studies. For instance, researchers have leveraged its structural motif to develop inhibitors of kinases and other enzymes implicated in cancer progression. The oxazine core's rigidity provides a stable platform for precise tuning of pharmacophoric elements, enhancing binding affinity and selectivity.
The synthesis of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro involves multi-step organic transformations that highlight the compound's synthetic accessibility. Common synthetic routes include cyclization reactions between hydroxymethylamine derivatives and α-haloketones or aldehydes under controlled conditions. The introduction of the dihydro functionality typically follows through reduction or rearrangement processes that preserve the integrity of the oxazine ring. These synthetic strategies underscore the compound's feasibility for large-scale production, which is crucial for both preclinical studies and potential industrial applications.
One of the most compelling aspects of this compound is its potential in modulating biological processes through enzyme inhibition. Studies have demonstrated that derivatives of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro can interact with proteins such as cytochrome P450 enzymes and ATP-dependent kinases. These interactions are often mediated by hydrogen bonding networks formed between the compound's polar functional groups and specific residues within the enzyme active site. Such findings have paved the way for developing novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
The pharmacokinetic profile of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro is another critical area of investigation. Researchers have employed computational modeling techniques to predict how variations in its structure can influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) properties. These studies have revealed that subtle modifications at the 2 and 6 positions can significantly alter pharmacokinetic parameters without compromising biological activity. This knowledge is invaluable for optimizing drug candidates during early-stage development.
Recent advances in biocatalysis have also opened new avenues for exploring 2H-1,3-Oxazine-2,6(3H)-dione, dihydro derivatives as intermediates in drug synthesis. Enzymes such as cytochrome P450 monooxygenases can be engineered to introduce specific functional groups into the oxazine core under mild conditions. This approach not only enhances synthetic efficiency but also minimizes environmental impact by reducing reliance on harsh chemical reagents. Such innovations align with global efforts toward sustainable pharmaceutical manufacturing.
The role of 2H-1,3-Oxazine-2,6(3H)-dione, dihydro in addressing unmet medical needs remains an active area of research. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases by targeting specific signaling pathways disrupted in these conditions. Preliminary results suggest promising activity without significant off-target effects when used at optimized doses. These findings underscore the compound's therapeutic potential and highlight its importance as a lead molecule for further development.
In conclusion, 2H-1,3-Oxazine,, 2,6(3H)"-dione," dihydro represents a structurally intriguing molecule with significant applications in chemical biology and pharmaceutical science. Its unique combination of electronic properties makes it an excellent scaffold for drug design,while its synthetic accessibility allows for rapid exploration of derivatives with tailored biological activities。As research continues,this compound is poised to play an increasingly important role in developing novel therapeutics that address complex diseases。The integration of cutting-edge synthetic methodologies、computational modeling、and biocatalytic techniques further enhances its versatility,making it a cornerstone in modern medicinal chemistry。
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